molecular formula C18H16ClN3O4S B11515562 2-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide

2-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide

Cat. No.: B11515562
M. Wt: 405.9 g/mol
InChI Key: WPDDYJJRVHQOQS-UHFFFAOYSA-N
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Description

2-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzamide core substituted with a chloro group and a sulfamoylphenyl group, which is further modified with a dimethyl-oxazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, temperature control, and purification methods are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed depend on the type of reaction. For example, substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes, potentially inhibiting their activity. The oxazole moiety may also play a role in binding to proteins or other biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide apart is its unique combination of functional groups, which confer distinct chemical properties and potential biological activities. The presence of both a sulfamoyl group and an oxazole ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H16ClN3O4S

Molecular Weight

405.9 g/mol

IUPAC Name

2-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]benzamide

InChI

InChI=1S/C18H16ClN3O4S/c1-11-12(2)21-26-18(11)22-27(24,25)14-9-7-13(8-10-14)20-17(23)15-5-3-4-6-16(15)19/h3-10,22H,1-2H3,(H,20,23)

InChI Key

WPDDYJJRVHQOQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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